3-chloro-1-((6-chloropyrimidin-4-yl)oxy)-5-(trifluoromethyl)pyridin-2(1H)-one

Description

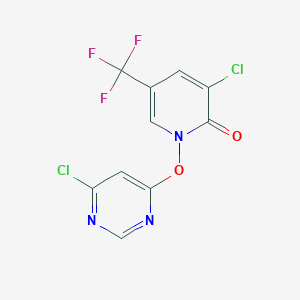

3-Chloro-1-((6-chloropyrimidin-4-yl)oxy)-5-(trifluoromethyl)pyridin-2(1H)-one (CAS: 1823183-84-1) is a heterocyclic compound featuring a pyridin-2(1H)-one core substituted with chloro (Cl) and trifluoromethyl (CF₃) groups at positions 3 and 5, respectively. The pyridinone ring is further linked via an oxygen atom to a 6-chloropyrimidin-4-yl moiety. Its molecular formula is C₁₀H₄Cl₂F₃N₃O₂, with a molecular weight of 326.06 g/mol .

Properties

IUPAC Name |

3-chloro-1-(6-chloropyrimidin-4-yl)oxy-5-(trifluoromethyl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl2F3N3O2/c11-6-1-5(10(13,14)15)3-18(9(6)19)20-8-2-7(12)16-4-17-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRDMTGOQPLGBBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)N(C=C1C(F)(F)F)OC2=CC(=NC=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl2F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Chloro-1-((6-chloropyrimidin-4-yl)oxy)-5-(trifluoromethyl)pyridin-2(1H)-one is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. This article explores its synthesis, biological properties, and relevant case studies that highlight its application in various domains.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a pyridine ring substituted with chlorine and trifluoromethyl groups, as well as a chloropyrimidine moiety. The synthesis typically involves multi-step reactions, including condensation and acylation processes, which have been documented in patent literature and chemical databases .

Antifungal Activity

Research has demonstrated that derivatives of this compound exhibit notable antifungal properties. For instance, a study reported moderate to good in vitro antifungal activities against various fungal pathogens such as Botrytis cinerea and Rhizoctonia solani. The effective concentrations (EC50) for some derivatives were found to be comparable to established antifungal agents like hymexazol, indicating promising applications in crop protection .

Antibacterial Activity

In addition to antifungal effects, compounds similar to this compound have shown antibacterial properties. However, the activity against specific bacterial strains such as Xanthomonas oryzae was less pronounced compared to traditional treatments like thiodiazole copper. This suggests that while the compound has potential antibacterial activity, it may require further optimization for enhanced efficacy .

Molecular Docking Studies

Molecular docking simulations have provided insights into the interaction of this compound with various biological targets. For example, docking studies indicated favorable binding affinities with specific enzymes involved in metabolic pathways of pathogens. These studies help elucidate the mechanism of action at the molecular level and guide further modifications to improve biological activity .

Case Study 1: Agricultural Applications

A series of experiments conducted on cucumber plants treated with formulations containing the compound showed a significant reduction in fungal infections. The results indicated that formulations with an EC50 value of approximately 6.72 μg/mL were effective in controlling Rhizoctonia solani, showcasing its potential as a biopesticide .

Case Study 2: Medicinal Chemistry

In medicinal applications, derivatives of this compound have been investigated for their role as inhibitors of specific enzymes related to cancer progression. The binding interactions observed in molecular docking studies suggest that modifications to the chloropyrimidine moiety could enhance selectivity and potency against cancer cell lines .

Comparison with Similar Compounds

Key Observations :

- The target compound’s bicyclic architecture distinguishes it from monocyclic analogs like 5-chloro-6-(trifluoromethyl)pyrimidin-4(3H)-one .

- Replacement of chlorine with bromine (as in ) may alter reactivity and binding affinity due to differences in electronegativity and atomic size .

- The 6-chloropyrimidin-4-yloxy group introduces additional steric and electronic complexity compared to simpler aryl substituents (e.g., nitrophenyl in ) .

Physicochemical Properties

- Polarity : The trifluoromethyl group enhances hydrophobicity, while chlorine atoms and the pyrimidine ring increase polarity. This balance may improve membrane permeability compared to more polar analogs like 1-(4-nitrophenyl)-5-(trifluoromethyl)pyridin-2(1H)-one .

- Stability: The presence of electron-withdrawing groups (Cl, CF₃) likely stabilizes the pyridinone ring against hydrolysis, similar to 3-bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one .

Preparation Methods

General Synthetic Strategy

The synthesis typically proceeds through:

- Formation of the pyridin-2-one ring bearing the trifluoromethyl and chloro substituents.

- Introduction of the 6-chloropyrimidin-4-yl moiety via an ether linkage at the nitrogen atom of the pyridinone.

- Use of nucleophilic aromatic substitution or cross-coupling reactions to attach the chloropyrimidine group.

This approach is supported by the synthesis outline from Vulcan Chemicals, which emphasizes multiple steps including pyridinone ring construction and the attachment of chloropyrimidine via an ether bond.

Key Reaction Steps and Conditions

Formation of Pyridin-2-one Core with Substituents

- The pyridin-2-one ring is constructed with chloro substitution at the 3-position and a trifluoromethyl group at the 5-position.

- This step often involves cyclization reactions starting from appropriately substituted precursors, such as halogenated pyridine derivatives or substituted β-ketoesters.

Ether Linkage Formation to Chloropyrimidine

- The 6-chloropyrimidin-4-yl group is introduced through nucleophilic substitution, where the pyridinone nitrogen acts as a nucleophile attacking the chloropyrimidine.

- This reaction can be facilitated by base catalysis, promoting the formation of the N-aryl ether bond.

- Common solvents include polar aprotic solvents like dimethylformamide (DMF).

Cross-Coupling and Substitution Reactions

Representative Synthesis Example (Adapted from Related Pyridinone-Pyrimidine Compounds)

A multi-step synthesis reported for related pyridinone derivatives with pyrimidine substituents involves:

While this exact sequence is for a related pyridinone-pyrimidine compound, the methodology illustrates the use of nucleophilic substitution and coupling strategies applicable to the synthesis of 3-chloro-1-((6-chloropyrimidin-4-yl)oxy)-5-(trifluoromethyl)pyridin-2(1H)-one.

Analytical Data Supporting Synthesis

- Molecular weight: 326.06 g/mol

- Molecular formula: C10H4Cl2F3N3O2

- Characteristic NMR signals for pyridinone protons and trifluoromethyl group confirm structure.

- LC-MS data typically show molecular ion peaks at m/z 329.0 [M+H]+.

- Purification is achieved via flash column chromatography using gradients of ethyl acetate and dichloromethane, sometimes followed by recrystallization from methanol for enhanced purity.

Summary Table of Preparation Methods

Research Findings and Notes

- The synthetic route is modular, allowing variation in substituents for structure-activity relationship studies.

- The chloropyrimidine moiety is introduced late in the synthesis to avoid decomposition under harsh conditions.

- The trifluoromethyl group enhances biological activity and metabolic stability.

- The described methods are scalable and suitable for producing research quantities of the compound.

- Related compounds synthesized by similar methods have shown promising biological activities, including antiviral and anticancer effects, suggesting the importance of this synthetic approach for drug discovery.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-chloro-1-((6-chloropyrimidin-4-yl)oxy)-5-(trifluoromethyl)pyridin-2(1H)-one?

- Methodology : Use phosphoryl chloride (POCl₃) as a chlorinating agent under reflux (100°C, 1 hour), followed by neutralization with saturated sodium bicarbonate and extraction with dichloromethane. Purification involves drying over anhydrous Na₂SO₄ and reduced-pressure evaporation . For pyridin-2-one derivatives, consider microwave-assisted synthesis to enhance regioselectivity and reduce reaction time .

- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-chlorination. Optimize stoichiometry to minimize by-products (e.g., di-chlorinated impurities).

Q. How can spectroscopic techniques (NMR, X-ray crystallography) confirm the structure of this compound?

- NMR Analysis : Use NMR to identify trifluoromethyl signals (δ ~ -60 to -65 ppm) and NMR to resolve pyridinone and pyrimidine protons. Coupling patterns in NMR distinguish chlorine substituents .

- X-ray Crystallography : Single-crystal studies (e.g., at 113 K) provide precise bond lengths and angles, confirming the oxy-bridging between pyridinone and pyrimidine rings. Data-to-parameter ratios >15 ensure accuracy .

Advanced Research Questions

Q. How can contradictions in synthesis yields (e.g., 52.7% vs. higher yields) be resolved during scale-up?

- Root Cause Analysis : Compare reaction conditions (e.g., temperature gradients, stirring efficiency) and work-up protocols. For example, incomplete acid neutralization (HCl) may precipitate intermediates, reducing yield .

- Mitigation : Implement controlled addition of reagents (e.g., dropwise POCl₃) and optimize quenching (e.g., gradual NaHCO₃ addition to prevent exothermic side reactions) .

Q. What computational methods predict the reactivity of the trifluoromethyl group in substitution reactions?

- Approach : Use DFT calculations (B3LYP/6-31G* level) to model electron-withdrawing effects of the CF₃ group on pyridinone ring electrophilicity. Molecular docking studies (e.g., AutoDock Vina) can correlate substituent positioning with biological activity .

- Validation : Compare computational results with experimental kinetic data (e.g., Hammett plots for substituent effects) .

Q. How does the substitution pattern influence biological activity, particularly in G-protein-coupled receptor (GPCR) targeting?

- Case Study : Pyridinone derivatives with chloro and trifluoromethyl groups show enhanced binding to GPCRs (e.g., GPR119 agonists). Replace the pyrimidine moiety with triazoles (as in ) to assess selectivity .

- Experimental Design : Conduct in vitro assays (cAMP accumulation, Ca²⁺ flux) and compare EC₅₀ values against structural analogs .

Methodological Challenges & Solutions

Q. How to handle air/moisture-sensitive intermediates during synthesis?

- Protocol : Use Schlenk-line techniques under inert gas (N₂/Ar). For hygroscopic intermediates (e.g., chloropyrimidines), store in sealed containers with molecular sieves .

Q. What strategies minimize regiochemical ambiguity in heterocyclic coupling reactions?

- Guidance : Employ directing groups (e.g., hydroxyl or amino substituents) to control coupling positions. For example, the oxy-bridge in the target compound directs pyrimidine attachment to the pyridinone ring .

Data Interpretation & Validation

Q. How to resolve discrepancies in HPLC purity assessments (>95% vs. ≥98%)?

- Calibration : Use certified reference standards (e.g., EP Reference Standards) for HPLC calibration. Validate column efficiency (theoretical plates >2000) and mobile phase composition (e.g., acetonitrile/water gradients) .

Q. What crystallographic parameters ensure accurate space-group determination for novel derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.